Hydrogenation Regioselectivity Head-to-Head: 1‑Carboxylate vs. 2‑Carboxylate Isomer
Catalytic hydrogenation (Pd/C, EtOH, ambient conditions) reveals a stark regiodivergence between the bridgehead 1‑carboxylate and the 2‑carboxylate isomer. Ethyl bicyclo[1.1.0]butane‑1‑carboxylate delivers 99% ethyl 2‑methylbutyrate alongside <1% of cyclobutane‑ and methylcyclopropane carboxylate byproducts, whereas the 2‑carboxylate isomer generates only 95% of the same major product plus 5% of ethyl n‑valerate—a completely different constitutional isomer .
| Evidence Dimension | Hydrogenation product distribution (major pathway selectivity) |
|---|---|
| Target Compound Data | 99% ethyl 2‑methylbutyrate; <1% combined cyclobutane‑ and methylcyclopropane‑carboxylate byproducts |
| Comparator Or Baseline | Ethyl bicyclo[1.1.0]butane‑2‑carboxylate: 95% ethyl 2‑methylbutyrate; 5% ethyl n‑valerate |
| Quantified Difference | 5‑percentage‑point higher major‑product fidelity; elimination of the 5% n‑valerate pathway, which constitutes a constitutional‑isomer contaminant |
| Conditions | Pd/C, EtOH, room temperature, atmospheric H₂ pressure |
Why This Matters
For applications requiring a single, structurally defined cyclobutane or ring‑opened product, the 1‑carboxylate eliminates the 5% constitutional‑isomer impurity inherent to the 2‑carboxylate, removing the need for chromatographic purification of regioisomers—a decisive factor in procurement for medicinal chemistry and process development.
